molecular formula C13H15N3 B11890218 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline

Cat. No.: B11890218
M. Wt: 213.28 g/mol
InChI Key: HELYYYXDKRQLLE-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline is a heterocyclic compound that features both an imidazo[1,2-a]pyridine ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The aniline group is then introduced through further functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s structure allows it to fit into active sites of enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline

InChI

InChI=1S/C13H15N3/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h4-7,9H,1-3,8,14H2

InChI Key

HELYYYXDKRQLLE-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC=C2C3=CC=C(C=C3)N)C1

Origin of Product

United States

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